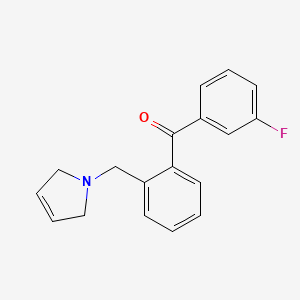
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a chemical entity that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. This compound is structurally related to various other compounds that have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was achieved as a bioisostere of an aldose reductase inhibitor, indicating the versatility of the pyrrole moiety in medicinal chemistry . Another related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, was synthesized using a one-step carbonylation reaction or a two-step process involving the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the synthetic accessibility of pyrrole-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone can be confirmed using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound was determined using X-ray diffraction (XRD), which revealed its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrrole-containing compounds can undergo a variety of chemical reactions. The reduction of acylpyrroles has been studied, leading to the synthesis of new ring systems, such as the pyrrolo[1,2-b]cinnolin-10-one ring system . These reactions demonstrate the reactivity of the pyrrole ring and its utility in generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be characterized by spectroscopic methods, such as FTIR, UV-VIS, NMR, and mass spectrometry . Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be assessed through in vitro screening . Theoretical calculations can also support the structural elucidation of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a compound with relevance in synthetic chemistry, particularly in the synthesis of boric acid ester intermediates with benzene rings. Huang et al. (2021) detail the synthesis of similar compounds through a three-step substitution reaction and confirm their structures via FTIR, NMR spectroscopy, and mass spectrometry. The structures are further validated through X-ray diffraction and density functional theory (DFT) analyses, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Application in Organic Synthesis
Compounds related to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone find applications in the synthesis of diverse organic molecules. Kimbaris and Varvounis (2000) describe the reduction of similar acylpyrroles to synthesize pyrrolo[1,2-b]cinnolin-10-one ring systems. Their work demonstrates the utility of these compounds in forming novel organic structures with potential applications in medicinal chemistry and materials science (Kimbaris & Varvounis, 2000).
Antimicrobial Applications
These compounds have also been explored for their antimicrobial properties. Kumar et al. (2012) synthesized derivatives of pyrrolo[1,2-b]cinnolin-10-one and assessed their antimicrobial activity, revealing that these compounds can exhibit significant biological activity (Kumar et al., 2012).
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of these compounds, particularly their electronic absorption, excitation, and fluorescence properties, have been studied by Al-Ansari (2016). Such studies are crucial for understanding the interaction of these compounds with light and their potential applications in photochemistry and photophysics (Al-Ansari, 2016).
Crystallography and Molecular Structure
Research by Swamy et al. (2013) on isomorphous structures of similar compounds emphasizes the significance of crystallography in elucidating the molecular structure and confirming the presence of disorder in the crystalline state. This research aids in the deeper understanding of molecular conformations and their implications in material science (Swamy et al., 2013).
Eigenschaften
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPACRPOUKRCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643930 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone | |
CAS RN |
898763-14-9 |
Source


|
| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

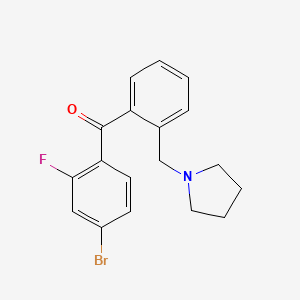

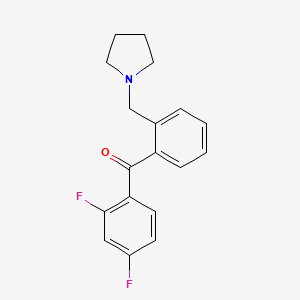
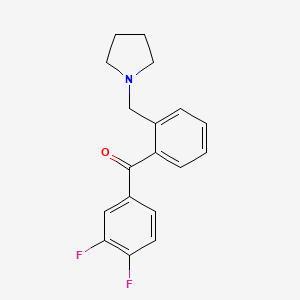
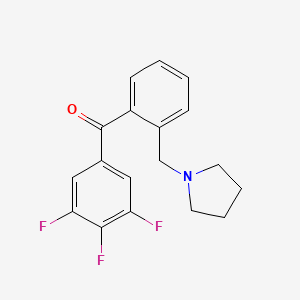
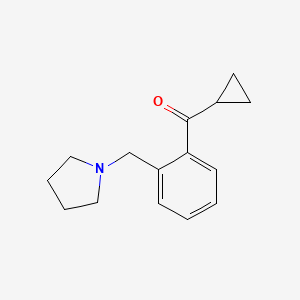
![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
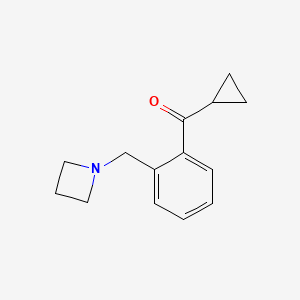
![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)
![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)
![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)
![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)